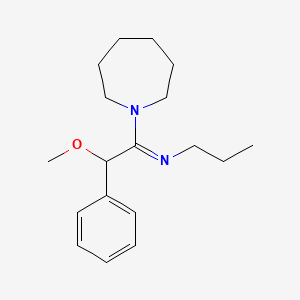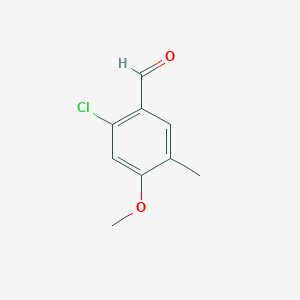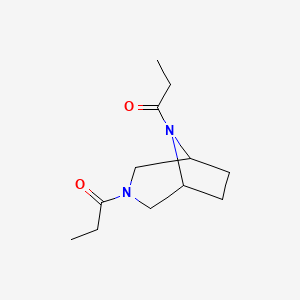
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a morpholinopropyl group, and a phenylimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone typically involves the reaction of 3-(4-Morpholinyl)propyl isothiocyanate with an appropriate amine or imine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
化学反应分析
Types of Reactions
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new thiazolidinone derivatives with different substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
- 3-(4-Morpholinyl)propyl isothiocyanate
- 4-(3-Morpholinopropyl)-1-(piperonylidene)-3-thiosemicarbazide
- (3-Morpholinopropyl)triphenylphosphonium bromide
Uniqueness
3-(3-Morpholinopropyl)-2-(phenylimino)-4-thiazolidinone is unique due to its combination of a thiazolidinone ring with morpholinopropyl and phenylimino groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
属性
CAS 编号 |
55469-56-2 |
|---|---|
分子式 |
C16H21N3O2S |
分子量 |
319.4 g/mol |
IUPAC 名称 |
3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H21N3O2S/c20-15-13-22-16(17-14-5-2-1-3-6-14)19(15)8-4-7-18-9-11-21-12-10-18/h1-3,5-6H,4,7-13H2 |
InChI 键 |
VHYXCLOASBURTO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCN2C(=O)CSC2=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)

![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)











